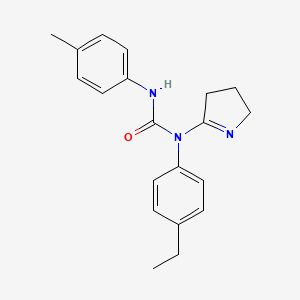

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea

説明

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea is a urea-based small molecule characterized by a central urea (-NH-C(=O)-NH-) backbone flanked by two aryl substituents: a 4-ethylphenyl group and a 3,4-dihydro-2H-pyrrol-5-yl moiety, along with a 4-methylphenyl group. Urea derivatives are widely studied for their diverse pharmacological and material science applications due to their hydrogen-bonding capabilities and structural versatility.

特性

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-3-16-8-12-18(13-9-16)23(19-5-4-14-21-19)20(24)22-17-10-6-15(2)7-11-17/h6-13H,3-5,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABBYPUUTJZJPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions: The phenyl groups are introduced via substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution.

Urea Formation: The final step involves the reaction of the substituted pyrrolidine with isocyanates or carbamoyl chlorides to form the urea linkage.

Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for large-scale operations, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the phenyl groups or the urea linkage, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include N-oxides, amines, and various substituted derivatives.

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

Materials Science: It may be used in the synthesis of polymers or as a building block for advanced materials.

Biology and Medicine:

Biochemistry: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Industry:

Agriculture: The compound may be explored as a pesticide or herbicide due to its potential biological activity.

Manufacturing: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

作用機序

The mechanism by which 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

類似化合物との比較

1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea (Compound 12)

- Structure: Shares the 3-(4-methylphenyl)urea moiety but replaces the 3,4-dihydro-2H-pyrrol-5-yl group with a triazine-morpholino core .

- Synthesis : Prepared via reaction of 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline with 4-methylphenyl isocyanate (33% yield). This highlights the challenges in urea formation efficiency compared to simpler aryl isocyanate couplings .

Arylpropanone Inhibitors (ALDH Series)

Aldi-3: 3-(Dimethylamino)-1-(4-ethylphenyl)-1-propanone Hydrochloride

- Structure: Contains the 4-ethylphenyl group but lacks the urea backbone, featuring a dimethylamino-propanone scaffold instead .

- Function : Identified as an aldehyde dehydrogenase (ALDH) inhibitor, suggesting that the 4-ethylphenyl substituent may contribute to hydrophobic interactions in enzyme binding pockets .

- Key Difference: The absence of the urea group limits hydrogen-bond donor capacity, which is critical for target engagement in urea-based inhibitors.

Chalcone Derivatives with Fluorophenyl Substituents

(E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

- Structure : Features a 4-methylphenyl group and fluorophenyl chalcone core, differing from the urea-based target compound .

- Conformation : Dihedral angles between aryl rings range from 7.14° to 56.26°, indicating variable planarity. This contrasts with urea derivatives, where rotational freedom around the urea bond is restricted, favoring specific conformations .

- Key Difference : The chalcone’s α,β-unsaturated ketone system enables π-π stacking and Michael addition reactivity, unlike the hydrogen-bond-dominated interactions of ureas.

Pyrrolidine/Pyrrole-Containing Compounds

(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic Acid 2-Methylpropyl Ester

- Structure : Shares a dihydro-pyrrole/pyrrolidine scaffold but incorporates a carboxylic acid ester and halogenated aryl groups instead of urea and methylphenyl substituents .

- Synthesis : Utilizes multi-step coupling reactions, suggesting that the target urea compound might require similar regioselective strategies for pyrrolidine functionalization .

生物活性

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea is a synthetic organic compound belonging to the urea derivatives class. Its unique molecular structure includes a pyrrolidine ring and various substituted phenyl groups, which contribute to its potential biological activities. This compound has garnered interest in pharmacological research due to its various biological effects, including antimalarial and cytotoxic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may exert its effects through:

- Binding to Enzymes or Receptors : The compound can modulate the activity of certain enzymes or receptors, leading to significant biological effects.

- Inhibition or Activation of Pathways : It may inhibit or activate various biochemical pathways, resulting in therapeutic outcomes.

Antimalarial Activity

Recent studies have shown that urea derivatives, including this compound, exhibit notable antimalarial activity. For instance, a study evaluating similar urea compounds demonstrated IC50 values for antimalarial activity against the chloroquine-resistant strain of Plasmodium falciparum ranging from 0.09 to 7.2 µM . The presence of specific substituents on the phenyl rings significantly influenced the potency and selectivity of these compounds.

Cytotoxicity

The cytotoxic effects of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea were assessed in human liver cancer cell lines (HepG2). The results indicated that while the compound demonstrated substantial antimalarial activity, it also exhibited varying levels of cytotoxicity, underscoring the need for further optimization to enhance selectivity towards malaria parasites over mammalian cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how modifications to the molecular structure affect biological activity. The following table summarizes findings related to different structural variations and their corresponding biological activities:

| Compound Variation | IC50 (µM) | Biological Activity | Notes |

|---|---|---|---|

| Base Compound | 0.47 | Antimalarial | Comparable potency to previously reported compounds |

| 3-substituted Urea | 0.40 | Enhanced Activity | Improved selectivity index (SI) compared to other derivatives |

| 4-substituted Urea | Not specified | Lower Activity | Less potent than 3-substituted variants |

Study on Antimalarial Efficacy

In a comprehensive study involving multiple urea derivatives, researchers synthesized and evaluated several compounds for their antimalarial properties. The study highlighted that compounds with specific substitutions at the 3-position of the urea moiety displayed superior efficacy against P. falciparum. For example, one derivative achieved an IC50 value of 0.40 µM with a significant selectivity index .

Cytotoxicity Assessment

Another critical aspect of evaluating the biological activity of this compound involved assessing its cytotoxicity in HepG2 cell lines. The results indicated that while some derivatives maintained low cytotoxicity levels, others exhibited higher toxicity, necessitating further structural modifications for improved selectivity towards malaria parasites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。